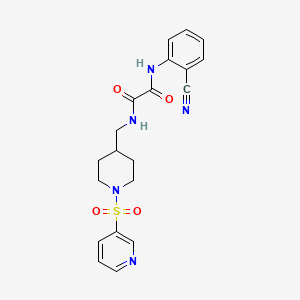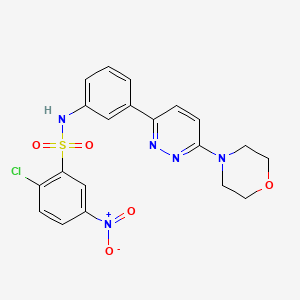
lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate is a chemical compound with the molecular formula C4H5ClN2O2S.Li. It is known for its unique structure, which includes a lithium ion paired with a 2-chloro-1-methyl-1H-imidazole-5-sulfinate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with a sulfinate source in the presence of a lithium salt. The reaction conditions often include:
Solvent: Common solvents used include dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Applications De Recherche Scientifique
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Interact with DNA/RNA: The compound can bind to nucleic acids, potentially influencing gene expression and protein synthesis.
Modulate cellular signaling: It may affect signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methyl-1H-imidazole: A precursor in the synthesis of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate.
Lithium sulfinate: Another lithium salt with similar reactivity but different applications.
1-Methyl-1H-imidazole-5-sulfinate: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of a lithium ion with a chlorinated imidazole-sulfinate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
lithium;2-chloro-3-methylimidazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S.Li/c1-7-3(10(8)9)2-6-4(7)5;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCPYMRJNMVJDC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClLiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560512.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2560522.png)

![3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid](/img/structure/B2560525.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)

![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)


